In Vitro Potency Comparison: Raseglurant vs. MPEP, MTEP, Dipraglurant, Fenobam
Raseglurant (ADX10059) demonstrates an IC50 of 17.1 nM against human mGlu5 receptors, positioning it as a mid-potency compound relative to key comparators [1]. This value is approximately 2-fold more potent than the prototypical MPEP (IC50 = 36 nM) , yet 3.4-fold less potent than the highly optimized MTEP (IC50 = 5 nM) . It is equipotent to Dipraglurant (IC50 = 20-21 nM) [2] and 3.4-fold more potent than Fenobam (IC50 = 58 nM) [3]. This specific potency profile is critical for studies requiring a defined level of mGlu5 inhibition.
| Evidence Dimension | IC50 for negative allosteric modulation of human mGlu5 |
|---|---|
| Target Compound Data | 17.1 nM |
| Comparator Or Baseline | MPEP: 36 nM; MTEP: 5 nM; Dipraglurant: 20 nM; Fenobam: 58 nM |
| Quantified Difference | 2.1-fold more potent than MPEP; 3.4-fold less potent than MTEP; equipotent to Dipraglurant; 3.4-fold more potent than Fenobam |
| Conditions | In vitro functional assay (calcium mobilization/FLIPR) using human mGlu5 expressed in HEK293 cells |
Why This Matters
The intermediate potency of Raseglurant makes it a preferred tool for experiments where maximal inhibition (as with MTEP) may produce ceiling effects or off-target activities, and where MPEP's lower potency may be insufficient.
- [1] GlpBio. ADX 10059 hydrochloride. Technical Datasheet. CAS: 757949-98-7. Accessed 2026. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. dipraglurant ligand activity chart. Ligand ID: 6452. Accessed 2026. View Source
- [3] Porter RH, et al. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity. J Pharmacol Exp Ther. 2005 Nov;315(2):711-21. PMID: 16040814. View Source
